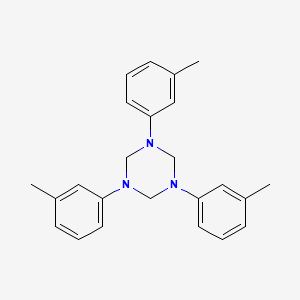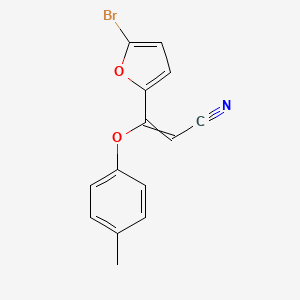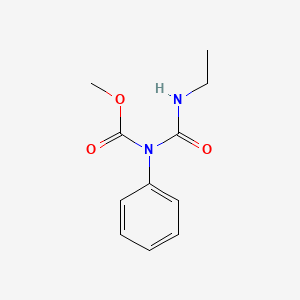![molecular formula C14H29KSi3 B14333218 potassium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane CAS No. 103731-91-5](/img/structure/B14333218.png)
potassium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane is a chemical compound with the molecular formula C15H33KSi3. This compound is known for its unique structure, which includes a cyclopentadienyl ring substituted with trimethylsilyl groups. It is often used in various chemical reactions due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane typically involves the reaction of cyclopentadienyl anions with trimethylsilyl chloride in the presence of a strong base such as potassium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
C5H5K+2(CH3)3SiCl→C5(Si(CH3)3)2K+2KCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction can lead to the formation of different cyclopentadienyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as halogens or halogenated compounds can be used.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various silylated cyclopentadienyl derivatives, while oxidation and reduction reactions can produce a range of cyclopentadienyl compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Potassium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silylated compounds.
Biology: The compound can be used in the study of biological systems where silylation is required.
Medicine: Research into its potential medicinal applications is ongoing, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism by which potassium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane exerts its effects involves the interaction of the cyclopentadienyl ring with various molecular targets. The trimethylsilyl groups enhance the stability and reactivity of the compound, allowing it to participate in a wide range of chemical reactions. The molecular pathways involved depend on the specific reaction and conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium bis(trimethylsilyl)amide: Another potassium compound with trimethylsilyl groups, used as a strong base in organic synthesis.
Sodium bis(trimethylsilyl)amide: Similar to the potassium analogue but with sodium as the cation.
Lithium bis(trimethylsilyl)amide: A lithium-based compound with similar reactivity and applications.
Uniqueness
Potassium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane is unique due to its cyclopentadienyl ring structure, which provides distinct reactivity compared to other silylated potassium compounds. The presence of multiple trimethylsilyl groups further enhances its stability and versatility in chemical reactions.
Eigenschaften
CAS-Nummer |
103731-91-5 |
|---|---|
Molekularformel |
C14H29KSi3 |
Molekulargewicht |
320.73 g/mol |
IUPAC-Name |
potassium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane |
InChI |
InChI=1S/C14H29Si3.K/c1-15(2,3)12-10-13(16(4,5)6)14(11-12)17(7,8)9;/h10-11H,1-9H3;/q-1;+1 |
InChI-Schlüssel |
PLVKYHNYTVMEDN-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)[C-]1C=C(C=C1[Si](C)(C)C)[Si](C)(C)C.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5,9-Trihydroxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14333136.png)
![5-nitro-4-[4-[(5-nitro-1H-imidazol-4-yl)sulfanyl]butylsulfanyl]-1H-imidazole](/img/structure/B14333138.png)


![1-[4-(Benzenesulfonyl)phenoxy]naphthalene](/img/structure/B14333154.png)


![1,4-Dithiaspiro[4.5]decane, 8-phenyl-](/img/structure/B14333185.png)




![N-[(Diethylamino)(phenyl)-lambda~4~-sulfanylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14333198.png)
![5-(Propan-2-yl)bicyclo[3.2.0]hepta-3,6-dien-2-one](/img/structure/B14333208.png)
